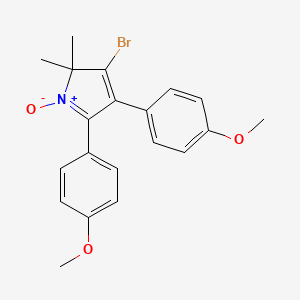
3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole is a synthetic organic compound that belongs to the class of bromophenols Bromophenols are known for their diverse biological activities and are often found in marine organisms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole typically involves multi-step organic reactions. The starting materials often include brominated phenols and methoxy-substituted benzene derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, methoxylation, and cyclization, followed by purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, reduction may produce hydroquinones, and substitution reactions may result in derivatives with different functional groups.
科学的研究の応用
3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
3-Bromo-4,5-dimethoxybenzaldehyde: Another bromophenol derivative with similar structural features.
3-Bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol: A compound isolated from marine algae with notable biological activities.
Uniqueness
3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
CAS番号 |
89718-49-0 |
|---|---|
分子式 |
C20H20BrNO3 |
分子量 |
402.3 g/mol |
IUPAC名 |
3-bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxidopyrrol-1-ium |
InChI |
InChI=1S/C20H20BrNO3/c1-20(2)19(21)17(13-5-9-15(24-3)10-6-13)18(22(20)23)14-7-11-16(25-4)12-8-14/h5-12H,1-4H3 |
InChIキー |
JGUXKEJQHKFBEE-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=C(C(=[N+]1[O-])C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)
![6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14374186.png)

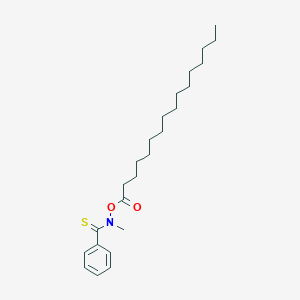
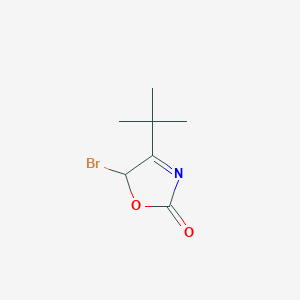
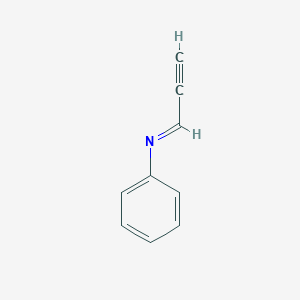
![N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14374204.png)
![2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene](/img/structure/B14374209.png)

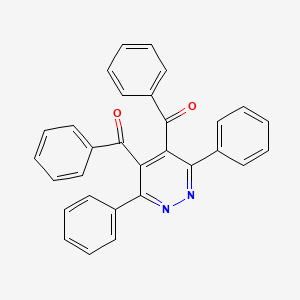
![2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14374232.png)
![1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14374240.png)
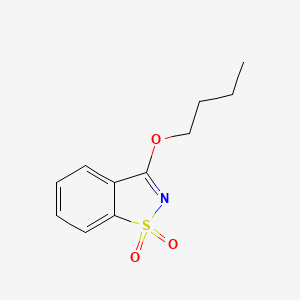
![5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14374244.png)
